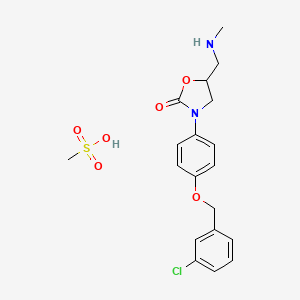
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is a compound that features a pyrrolidine ring attached to a nitro-substituted phenyl group, with an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:
Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and pyrrolidine groups on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or receptors, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Pyrrolidin-1-yl)phenyl)acetamide: Similar structure but lacks the nitro group.
N-(3-Nitro-4-(morpholin-1-yl)phenyl)acetamide: Similar structure but with a morpholine ring instead of pyrrolidine.
N-(3-Nitro-4-(piperidin-1-yl)phenyl)acetamide: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
N-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the nitro group and the pyrrolidine ring, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential therapeutic applications.
Propiedades
Número CAS |
5367-38-4 |
|---|---|
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-(3-nitro-4-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C12H15N3O3/c1-9(16)13-10-4-5-11(12(8-10)15(17)18)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,13,16) |
Clave InChI |
UTPLZMZXGBGQGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

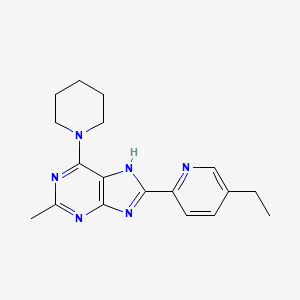
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)
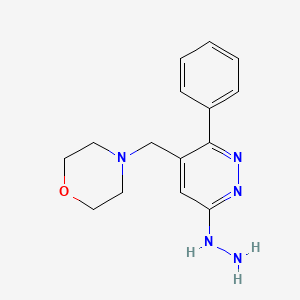
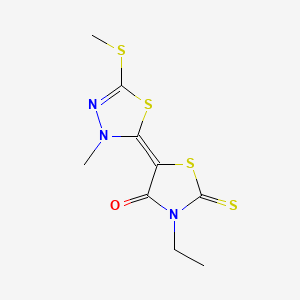


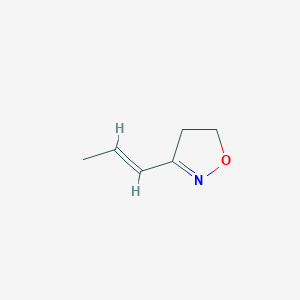
![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)
